![molecular formula C15H20N2O3S2 B7435654 5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole](/img/structure/B7435654.png)
5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole
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Overview
Description
5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CXMEL-1 and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in cells. In the case of its anti-cancer activity, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. This leads to the cleavage of specific proteins in the cell, resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that 5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole has various biochemical and physiological effects. In the case of its anti-cancer activity, this compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole in lab experiments is its high purity and stability. This makes it easy to handle and use in various experiments. However, one of the limitations of this compound is its relatively high cost, which could limit its use in some research labs.
Future Directions
There are various future directions for research on 5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole. One of the directions is to investigate its potential as an anti-cancer agent further. This could involve studying its mechanism of action in more detail and testing its efficacy in animal models.
Another future direction for research on this compound is to explore its potential in the field of organic electronics further. This could involve synthesizing new derivatives of this compound and testing their charge transport properties in electronic devices.
Conclusion
In conclusion, 5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action involves its interaction with specific molecular targets in cells. Studies have shown that this compound has various biochemical and physiological effects, and it has potential as an anti-cancer agent and in the field of organic electronics. However, further research is needed to explore its potential further.
Synthesis Methods
The synthesis of 5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole has been reported using different methods. One of the methods involves the reaction of 5-(5-cyclohexylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid with ethylsulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is obtained in good yield after purification.
Scientific Research Applications
5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole has been found to have potential applications in various fields of scientific research. One of the applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. These organic semiconductors have been found to have excellent charge transport properties, making them suitable for use in electronic devices such as organic solar cells and field-effect transistors.
Another application of 5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer. The mechanism of action of this compound involves the induction of apoptosis in cancer cells, leading to cell death.
properties
IUPAC Name |
5-(5-cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-2-22(18,19)10-14-16-15(20-17-14)12-8-13(21-9-12)11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDNXGAUICGNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=NOC(=N1)C2=CSC(=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyclohexylthiophen-3-yl)-3-(ethylsulfonylmethyl)-1,2,4-oxadiazole |
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